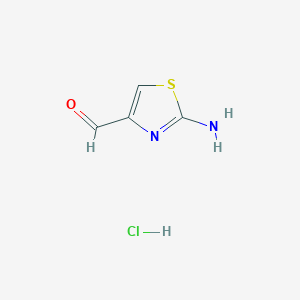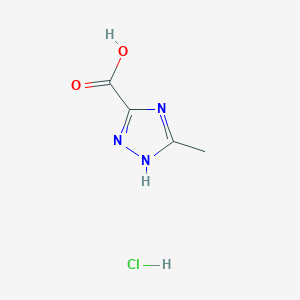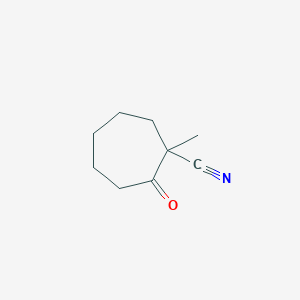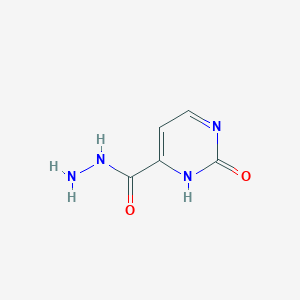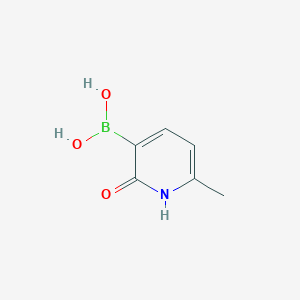
2-Hydroxy-6-methylpyridine-3-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-methylpyridine-3-boronic acid is a boronic acid derivative with the molecular formula C6H8BNO3. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylpyridine-3-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal (such as lithium or magnesium) followed by borylation to introduce the boronic acid group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to direct the borylation to the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-6-methylpyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Pyridines: Produced through nucleophilic substitution.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-methylpyridine-3-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-methylpyridine-3-boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating reactions such as Suzuki-Miyaura coupling. The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or binding to specific receptors .
Comparación Con Compuestos Similares
6-Hydroxy-2-methylpyridine-3-boronic acid: A closely related compound with similar reactivity and applications.
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic acid derivative used in organic synthesis.
Uniqueness: 2-Hydroxy-6-methylpyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex molecules and the development of new materials .
Propiedades
Número CAS |
1279715-26-2 |
|---|---|
Fórmula molecular |
C6H8BNO3 |
Peso molecular |
152.95 g/mol |
Nombre IUPAC |
(6-methyl-2-oxo-1H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c1-4-2-3-5(7(10)11)6(9)8-4/h2-3,10-11H,1H3,(H,8,9) |
Clave InChI |
KKBXEBLRWQXFOC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(NC1=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B11919945.png)
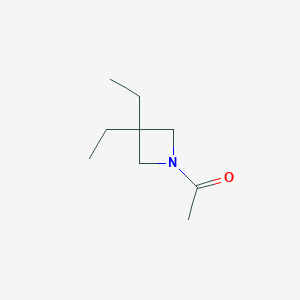
![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)


![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)
